3-Chloro-4-methoxy-1,2-benzenediamine
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Overview
Description
3-Chloro-4-methoxy-1,2-benzenediamine is an organic compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . It is a derivative of benzenediamine, featuring a chlorine atom and a methoxy group attached to the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that benzenediamine compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzenediamine compounds typically act through electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, leading to various changes in the cellular environment .
Biochemical Pathways
Benzenediamine compounds are often involved in multi-step synthesis reactions, such as nitration, conversion from the nitro group to an amine, and bromination . These reactions can affect various biochemical pathways and have downstream effects on cellular processes .
Pharmacokinetics
It is known that the compound has a molecular weight of 17261 , which may influence its absorption and distribution in the body. The compound is also a solid at room temperature , which could affect its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-methoxy-1,2-benzenediamine. For instance, the compound is stored in a refrigerator, suggesting that it may be sensitive to temperature . Additionally, the compound’s solid physical form and molecular weight may influence its solubility and stability in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-1,2-benzenediamine typically involves the nitration of 3-chloro-4-methoxyaniline followed by reduction. The nitration process introduces nitro groups into the aromatic ring, which are subsequently reduced to amine groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include substituted benzenediamines, quinones, and other aromatic compounds with modified functional groups .
Scientific Research Applications
3-Chloro-4-methoxy-1,2-benzenediamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Properties
IUPAC Name |
3-chloro-4-methoxybenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLBYXMDAQRPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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